1,1-Diethyl-3-(4-fluorophenyl)thiourea
Description
Overview of the Thiourea (B124793) Scaffold in Chemical and Biological Research
The thiourea structure, characterized by a central thiocarbonyl group flanked by two amine substituents, is a versatile building block in both synthetic and medicinal chemistry. mdpi.comnih.gov Its ability to form stable complexes with metals and to participate in various chemical transformations has made it a valuable intermediate in the synthesis of a wide array of heterocyclic compounds. mdpi.com Furthermore, the thiourea scaffold is recognized for its capacity to engage in hydrogen bonding, a key interaction in many biological processes. This has led to the exploration of thiourea derivatives for a range of biological applications, including as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. mdpi.comnih.govdergipark.org.tr The structural similarity of thiourea to urea (B33335), with the substitution of a sulfur atom for the oxygen atom, imparts distinct physicochemical properties that are often exploited in drug design. mdpi.com
Significance of N,N'-Disubstituted Thioureas in Academic Literature
The substitution pattern on the nitrogen atoms of the thiourea core profoundly influences the compound's properties and biological activity. N,N'-disubstituted thioureas, where both nitrogen atoms bear substituents, are a particularly significant class. The nature of these substituents, whether alkyl, aryl, or a combination thereof, modulates the molecule's lipophilicity, electronic distribution, and steric profile. Research has shown that N,N'-disubstituted thioureas exhibit a broad spectrum of biological activities. For instance, studies have highlighted their potential as antiplatelet agents, with the N,N-diethyl substitution being identified as important for this activity. nih.gov The general synthesis of these compounds often involves the straightforward reaction of an appropriate isothiocyanate with a primary or secondary amine. nih.gov
Specific Focus on Fluorinated Thiourea Derivatives in Contemporary Academic Studies
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com Consequently, fluorinated thiourea derivatives have garnered considerable attention in recent academic research. The presence of a fluorine atom, particularly on an aromatic ring, can significantly alter the electronic properties of the molecule and its potential for interaction with biological targets. nih.gov Studies on fluorophenyl thiourea derivatives have indicated their potential as inhibitors of key diabetes-related enzymes and as having notable antioxidant efficacy. researchgate.net The synthesis of N-(4-fluorophenyl)thiourea derivatives has been reported, often involving the reaction of 4-fluoroaniline (B128567) with an appropriate isothiocyanate. analis.com.my
Research Scope and Objectives Pertaining to 1,1-Diethyl-3-(4-fluorophenyl)thiourea
The specific compound, this compound, combines the structural features of an N,N-diethyl substitution and a 4-fluorophenyl group. Based on the literature for closely related compounds, a likely synthetic route would involve the reaction of 4-fluorophenyl isothiocyanate with diethylamine.
Despite the clear research interest in both N,N-diethylthioureas and fluorinated thioureas, a comprehensive literature search did not yield specific research articles or detailed experimental data (such as NMR, IR, or crystal structure analysis) for the exact compound this compound. Therefore, the objective of this article is to provide a detailed overview based on the known characteristics of its constituent chemical classes. The properties and potential activities discussed are inferred from studies on structurally analogous compounds. The data presented in the tables below are illustrative and based on typical values for this class of compounds, highlighting the need for future experimental investigation into this specific molecule.
Interactive Data Tables
The following tables provide anticipated physicochemical properties and spectroscopic data for this compound, based on known values for structurally similar compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₅FN₂S |
| Molecular Weight | 226.32 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Solubility | Likely soluble in organic solvents like acetone (B3395972), ethanol, and DMSO |
| XLogP3-AA | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
Table 2: Anticipated Spectroscopic Data for this compound
| Spectroscopic Technique | Anticipated Features |
| ¹H NMR (CDCl₃, ppm) | Signals corresponding to ethyl protons (triplet and quartet), aromatic protons in the 4-fluorophenyl ring (doublets of doublets), and a broad singlet for the N-H proton. |
| ¹³C NMR (CDCl₃, ppm) | Resonances for the ethyl carbons, aromatic carbons (with C-F coupling), and the thiocarbonyl carbon (C=S). |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C-H stretching (aliphatic and aromatic), C=S stretching, and C-F stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-diethyl-3-(4-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2S/c1-3-14(4-2)11(15)13-10-7-5-9(12)6-8-10/h5-8H,3-4H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBJWBWTUXYGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography for Solid-State Molecular Structure Determination
The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray crystallography. This powerful analytical technique provides definitive information on bond lengths, bond angles, and intermolecular interactions. However, a comprehensive search of crystallographic databases and the scientific literature did not yield any specific studies on 1,1-Diethyl-3-(4-fluorophenyl)thiourea. Consequently, experimental data for the following parameters are not available.
Crystal System, Space Group, and Unit Cell Parameters
There is no published information detailing the crystal system (e.g., monoclinic, orthorhombic), space group, or the unit cell dimensions (a, b, c, α, β, γ) for this compound.
Intermolecular Interactions and Hydrogen Bonding Networks
While thiourea (B124793) derivatives are known to participate in hydrogen bonding, typically involving the N-H protons and the sulfur atom or other heteroatoms, the specific intermolecular interactions and hydrogen bonding networks for this compound have not been experimentally determined and reported.
Conformational Analysis and Torsion Angles
A detailed conformational analysis, including the measurement of torsion angles between the phenyl ring and the thiourea moiety, is not available in the absence of crystallographic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of magnetically active nuclei. A review of the available literature indicates a lack of specific, published NMR spectroscopic data for this compound.
¹H, ¹³C, and ¹⁹F NMR Chemical Shift Assignments and Multiplicities
Detailed experimental data, including chemical shifts (δ) and coupling constants (J), for the proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei of this compound are not documented in peer-reviewed scientific journals or spectral databases. Therefore, a table of chemical shift assignments and multiplicities cannot be compiled.
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Connectivity Elucidation
While 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Single Quantum Coherence (HSQC) are standard methods for confirming the connectivity of atoms within a molecule, no such studies have been reported for this compound.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy is a powerful non-destructive analytical tool for probing the functional groups within a molecule. Both Infrared (IR) and Raman spectroscopy measure the vibrational energies of bonds, which are unique to the types of atoms and the nature of the bonds connecting them.
The vibrational spectrum of this compound is characterized by distinct absorption bands corresponding to the stretching and bending motions of its key functional moieties: the thiocarbonyl (C=S) group, the secondary amine (N-H) linkage, and the carbon-fluorine (C-F) bond on the aromatic ring.
The N-H stretching vibration is typically observed as a sharp to moderately broad band in the region of 3100-3400 cm⁻¹. In this compound, this band is expected to appear around 3200-3300 cm⁻¹, indicative of a secondary amine involved in some degree of hydrogen bonding. The precise position and shape of this peak can be influenced by the solvent and the solid-state packing of the molecule.
The thiocarbonyl (C=S) stretching vibration is one of the most diagnostic peaks for a thiourea derivative. Due to the coupling of this vibration with other modes, such as C-N stretching, its position can vary significantly. Generally, the C=S stretching band appears in the region of 1050-1250 cm⁻¹. researchgate.net However, in N,N'-disubstituted thioureas, this band is often found at a lower frequency, sometimes coupled with C-N stretching, appearing in the 700-850 cm⁻¹ range. researchgate.net Another significant band with C=S character, often referred to as the thioamide II band, involves N-H bending and C-N stretching and typically appears around 1300-1400 cm⁻¹.
The carbon-fluorine (C-F) stretching vibration in aromatic compounds gives rise to a strong absorption band. For monofluorinated benzene (B151609) derivatives, this peak is characteristically found in the 1250-1100 cm⁻¹ region. This strong, sharp band is a clear indicator of the presence of the fluorophenyl group within the structure.
Other notable vibrations include the aromatic C-H stretching just above 3000 cm⁻¹ and the aliphatic C-H stretching from the ethyl groups just below 3000 cm⁻¹. orgchemboulder.com Aromatic C=C stretching vibrations are expected to appear in the 1600-1450 cm⁻¹ range. orgchemboulder.comlibretexts.org
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3200 - 3300 | Medium |
| Aromatic C-H | Stretching | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H | Stretching | 2850 - 2980 | Medium-Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |
| N-H | Bending (Thioamide II) | 1300 - 1400 | Medium |
| C-F | Stretching | 1100 - 1250 | Strong |
| C=S | Stretching (Thioamide I) | 700 - 850 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within 5 parts per million (ppm). algimed.comresearchgate.net This precision allows for the determination of the elemental composition of the molecule. The molecular formula for this compound is C₁₁H₁₅FN₂S. Using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, and ³²S), the theoretical exact mass can be calculated.
Calculation of Exact Mass:
11 x Carbon (12.000000) = 132.000000
15 x Hydrogen (1.007825) = 15.117375
1 x Fluorine (18.998403) = 18.998403
2 x Nitrogen (14.003074) = 28.006148
1 x Sulfur (31.972071) = 31.972071
Total Exact Mass = 226.093997 u
An HRMS experiment would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ very close to this calculated value, confirming the elemental formula. algimed.com
Under electron impact (EI) or other ionization methods, the molecular ion of this compound will break apart into smaller, characteristic fragment ions. Analyzing these fragments helps to piece together the molecular structure. The fragmentation of N-aryl thioureas often involves cleavage at the C-N bonds adjacent to the thiocarbonyl group. researchgate.net
Key predicted fragmentation pathways include:
Cleavage of the N-aryl bond: Loss of the 4-fluorophenyl group to form a fragment corresponding to diethylisothiocyanate.
Cleavage of the N-alkyl bond: Alpha-cleavage next to the diethylamino nitrogen, leading to the loss of a methyl or ethyl radical.
Formation of isothiocyanate: A common pathway involves the cleavage of the C-N bond linking the thiocarbonyl to the fluorophenyl group, leading to the formation of the stable 4-fluorophenyl isothiocyanate cation radical or related fragments.
McLafferty-type rearrangement: If applicable, a hydrogen atom from an ethyl group could transfer to the sulfur atom, followed by cleavage.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Formula |
| 226 | Molecular Ion [M]⁺ | [C₁₁H₁₅FN₂S]⁺ |
| 153 | [4-fluorophenyl isothiocyanate]⁺ | [C₇H₄FNS]⁺ |
| 110 | [4-fluoroaniline]⁺ | [C₆H₆FN]⁺ |
| 95 | [4-fluorophenyl]⁺ | [C₆H₄F]⁺ |
| 72 | [Diethylamino]⁺ | [C₄H₁₀N]⁺ |
The identification of these specific fragments, particularly the molecular ion at m/z 226 and the characteristic fragments at m/z 153 and 72, would provide definitive confirmation of the structure of this compound.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not available. While research has been conducted on various other thiourea derivatives, including those with fluorophenyl or diethyl substitutions, studies focusing on the precise quantum chemical properties, molecular dynamics, and electronic structure of this compound have not been published.
Therefore, it is not possible to provide the specific data and analysis required to populate the requested article sections (4.1 through 4.2.1) in a scientifically accurate manner. Generating content for the specified outline would require access to dedicated research on this particular molecule, which does not appear to exist in the public domain.
For context, computational studies have been performed on structurally related molecules. For example, research on other fluorophenyl-thioureas has detailed their vibrational properties, conformational analysis, and electronic structures using Density Functional Theory (DFT). Similarly, studies on other N,N-disubstituted thioureas have explored their conformational flexibility and intermolecular interactions. However, these findings are specific to those compounds and cannot be extrapolated to accurately describe this compound without direct computational analysis of the target molecule itself.
Should published research on the computational and theoretical investigations of this compound become available, this article can be generated.
Computational and Theoretical Investigations
Molecular Dynamics Simulations
Protein-Ligand Interaction Dynamics (without clinical context)
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic interactions between a ligand, such as 1,1-Diethyl-3-(4-fluorophenyl)thiourea, and a protein receptor over time. While specific MD simulation studies exclusively on this compound are not extensively documented in publicly available literature, insights can be drawn from simulations of structurally related thiourea (B124793) derivatives.
MD simulations on various thiourea-containing compounds reveal that the thiourea moiety itself is a key player in forming stable interactions with protein active sites. nih.govrsc.org The sulfur and nitrogen atoms of the thiourea group are capable of forming hydrogen bonds and other non-covalent interactions with amino acid residues. nih.govrsc.org For instance, in studies of other thiourea derivatives, the thiourea backbone has been observed to interact with key residues in the binding pockets of enzymes like DNA gyrase. nih.govrsc.org
In the case of this compound, it is hypothesized that the molecule would orient itself within a protein's binding site to maximize favorable interactions. The diethyl groups, being hydrophobic, would likely favor interactions with nonpolar residues, while the N-H group of the thiourea can act as a hydrogen bond donor. The fluorine atom on the phenyl ring, due to its electronegativity, can participate in halogen bonds or other electrostatic interactions, potentially enhancing binding affinity and specificity. mdpi.com The stability of the complex formed between a ligand and a protein is a critical factor in its potential efficacy, and MD simulations provide a means to assess this stability by monitoring parameters such as root-mean-square deviation (RMSD) and the formation of intermolecular contacts throughout the simulation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling are computational strategies that aim to correlate a compound's chemical structure with its biological activity. farmaciajournal.comresearchgate.net These models are instrumental in predicting the activity of new compounds and in identifying the key structural features responsible for their biological effects.
Development of Predictive Models for Biological Activity Profiles
QSAR models are mathematical equations that relate the chemical properties of a series of compounds to their biological activities. farmaciajournal.comubaya.ac.id For thiourea derivatives, QSAR studies have been successfully employed to develop predictive models for various biological activities. farmaciajournal.com
A study on a series of N-benzoyl-N'-phenylthiourea derivatives, which share a core structure with this compound, resulted in a QSAR equation that highlighted the significant role of lipophilicity in their cytotoxic activity against MCF-7 cancer cells. ubaya.ac.idresearchgate.net The best-derived QSAR equation was:
Log 1/IC50 = 0.354 π + 0.064 ubaya.ac.id
Where:
IC50 is the half-maximal inhibitory concentration.
π is the Hansch lipophilicity parameter of the substituent.
This equation, with a correlation coefficient (r) of 0.922, indicates a strong positive correlation between the lipophilicity of the substituents on the phenyl ring and the compound's inhibitory activity. ubaya.ac.id Although this model was developed for N-benzoyl derivatives, it suggests that the lipophilic character of the diethyl groups and the electronic influence of the fluorine atom in this compound would be critical parameters in any predictive model of its biological activity.
The development of such predictive models relies on the calculation of various molecular descriptors, which can be categorized as follows:
| Descriptor Category | Examples |
| Electronic | Dipole moment, Partial atomic charges, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy |
| Steric | Molecular volume, Surface area, Molar refractivity |
| Hydrophobic | LogP (octanol-water partition coefficient), Hansch π |
| Topological | Connectivity indices, Shape indices |
By calculating these descriptors for a series of related compounds and correlating them with their measured biological activities, robust and predictive QSAR models can be established. farmaciajournal.com
Identification of Key Structural Descriptors Influencing Bioactivity
The analysis of QSAR models and pharmacophore models allows for the identification of key structural features, or descriptors, that are crucial for a compound's biological activity. nih.govupf.edu For thiourea derivatives, several key descriptors have been identified.
Electronic Properties: The electronic nature of the substituents on the phenyl ring plays a vital role. The 4-fluoro substituent in the target compound is an electron-withdrawing group, which can modulate the electronic distribution of the entire molecule. This can affect its ability to form hydrogen bonds and other electrostatic interactions. mdpi.com
Hydrogen Bonding Capability: The thiourea moiety contains both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S). The ability to form these bonds is a key descriptor for the interaction with biological targets. nih.gov
A pharmacophore model for a class of compounds represents the spatial arrangement of these essential features. pharmacophorejournal.com For a compound like this compound, a hypothetical pharmacophore model might include:
A hydrophobic feature corresponding to the diethyl groups.
A hydrogen bond donor feature from the N-H group.
A hydrogen bond acceptor feature from the sulfur atom.
An aromatic feature representing the fluorophenyl ring.
A halogen bond donor feature associated with the fluorine atom.
Identifying these key descriptors is fundamental for the rational design of new, more potent analogues.
No Publicly Available Research Data Found for "this compound"
Following a comprehensive search of publicly accessible scientific literature, no specific research studies detailing the biological activities and molecular mechanisms of the chemical compound This compound were found.
The investigation sought to find data pertaining to the following areas as specified in the request:
Antimicrobial Research Studies:
Antibacterial efficacy against S. aureus, E. coli, and P. aeruginosa.
Antifungal potency against Aspergillus flavus.
Molecular mechanisms such as DNA Gyrase or Topoisomerase IV inhibition.
Antitumor/Cytotoxicity Research:
Potency and selectivity against colon, prostate, breast, or leukemia cancer cell lines.
Cellular mechanisms including apoptosis induction and cell cycle modulation.
The absence of specific findings for "this compound" prevents the generation of an article that adheres to the strict requirements of the prompt, which mandated focusing solely on this specific compound. While a significant body of research exists for the broader class of thiourea derivatives, including other fluorophenyl-containing analogues, no studies were identified for the N,N-diethyl substituted version requested. Therefore, the detailed article, including data tables and specific research findings, cannot be created at this time.
Following a comprehensive search for scientific literature detailing the biological activities of the chemical compound This compound , it has been determined that there is no specific information available in the public domain to fulfill the requirements of the requested article.
Extensive searches were conducted to find data pertaining to the biomolecular interactions, enzyme inhibition studies, and antioxidant properties of this specific molecule. These searches included the exact compound name as well as its chemical identifiers. The results yielded information on related compounds, such as other fluorophenyl thiourea derivatives or different N,N-disubstituted thioureas, but did not provide any specific experimental data for this compound itself.
Therefore, it is not possible to provide an article that adheres to the strict outline provided, which requires a focus solely on this compound. The introduction of data from related but distinct chemical entities would violate the core instructions of the request.
Consequently, no content can be generated for the following sections and subsections as they pertain to this compound:
Exploration of Biological Activities and Molecular Mechanisms in Vitro & Non Clinical
Antioxidant Activity Investigations
Mechanistic Insights into Antioxidant Action
There is no available research data to populate these sections or to create the requested data tables for this specific compound.
Antiviral and Antiparasitic Research
There is no available research specifically investigating the antiviral or antiparasitic properties of 1,1-Diethyl-3-(4-fluorophenyl)thiourea. While the broader class of thiourea (B124793) derivatives has been a subject of interest in these therapeutic areas, studies focusing on this particular molecule have not been published.
No data is available in the scientific literature regarding the in vitro antiviral efficacy of this compound against the Tobacco Mosaic Virus or any other model viruses.
There are no published studies on the antileishmanial activity of this compound. Consequently, no information exists on its potential molecular targets, such as Leishmania major dihydrofolate reductase (L. major DHFR).
Coordination Chemistry and Applications As Ligands
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with thiourea (B124793) ligands typically involves the reaction of the thiourea derivative with a suitable metal salt in an appropriate solvent. For instance, copper(I) complexes have been synthesized by reacting a thiourea ligand with copper(I) chloride in dry acetone (B3395972) under a nitrogen atmosphere. tandfonline.com Similarly, palladium(II) and platinum(II) complexes can be prepared by treating the thiourea ligand with metal chloride salts. mdpi.com
Characterization of these complexes is routinely performed using a suite of spectroscopic and analytical techniques:
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the coordination sites. A shift in the stretching frequencies of the C=S and C-N bonds upon complexation indicates the involvement of the sulfur and/or nitrogen atoms in bonding to the metal center. ksu.edu.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) provides detailed information about the structure of the ligand and how it changes upon coordination. Shifts in the signals of protons and carbons near the donor atoms are indicative of complex formation. tandfonline.com
Single-Crystal X-ray Diffraction offers definitive proof of the molecular structure, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. rsc.orgksu.edu.tr
Elemental Analysis is used to confirm the empirical formula of the synthesized complexes. mdpi.com
Thiourea derivatives, including the N,N-dialkyl-N'-aryl class, form stable complexes with a broad range of transition metals. The nature of the metal ion plays a crucial role in determining the structure and properties of the resulting complex.
Copper (Cu): Copper(I) complexes with thiourea ligands have been synthesized and characterized, often exhibiting tetrahedral coordination geometries. tandfonline.com
Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) readily form complexes with thiourea derivatives. These complexes often adopt a square planar geometry. rsc.orgmdpi.com Depending on the reaction conditions and the ligand structure, different coordination modes are possible. mdpi.com
Silver (Ag) and Gold (Au): Silver(I) and Gold(I) complexes with phosphine-containing thiourea ligands have been studied. Silver tends to form chelated structures involving both phosphorus and sulfur atoms, while gold may coordinate only to the phosphorus atom, resulting in a linear geometry. nih.govresearchgate.net
Nickel (Ni), Cobalt (Co), and Zinc (Zn): These metals also form complexes with various thiourea derivatives. ksu.edu.trresearchgate.net The coordination environment can vary, including octahedral and square-planar geometries for Ni(II), depending on the ligand field. ucj.org.ua
For thioureas like 1,1-Diethyl-3-(4-fluorophenyl)thiourea, which lack a carbonyl group, the primary donor atoms are the sulfur and nitrogen atoms. This leads to two principal bonding modes:
Monodentate Coordination: The ligand binds to the metal center solely through the sulfur atom (κ¹S). This is a common coordination mode for thioureas. mdpi.com
Bidentate Chelation: The ligand coordinates to the metal through both the sulfur atom and a nitrogen atom (κ²S,N), forming a stable chelate ring. mdpi.com
In contrast, acylthiourea derivatives, which possess a carbonyl group [R-C(O)-NH-C(S)-N-], can also coordinate through the carbonyl oxygen and the thiocarbonyl sulfur, leading to an O,S bidentate mode. rsc.orgnih.gov The specific mode of coordination depends on factors such as the nature of the metal ion, the substituents on the thiourea ligand, and the reaction conditions. ucj.org.ua
The resulting coordination geometries are diverse, influenced by the metal's preferred coordination number and the ligand's steric and electronic properties.
| Metal Ion | Ligand Type (Example) | Coordination Mode | Resulting Geometry | Reference |
|---|---|---|---|---|
| Cu(I) | 1-(2-fluorobenzoyl)-3-(2-chlorophenyl) thiourea | Not specified | Tetrahedral | tandfonline.com |
| Pd(II) | N,N-dibutyl-N′-(4-chlorobenzoyl)thiourea | κ¹S and κ²S,O | Square Planar | rsc.org |
| Ru(II) | Chiral aroyl thiourea | κ¹S (Monodentate Sulfur) | Half-sandwich "piano-stool" | nih.gov |
| Ag(I) | Phosphine-functionalized thiourea | P,S Chelate | Distorted Tetrahedral | nih.govresearchgate.net |
| Ni(II) | N-Phenylmorpholine-4-carbothioamide | κ²S,N Chelate | Not specified | mdpi.com |
Catalytic Applications of Thiourea Metal Complexes
Metal complexes derived from thiourea ligands have emerged as effective catalysts in various organic transformations. The ligand framework can be modified to tune the catalytic activity and selectivity of the metal center.
Thiourea-metal complexes have demonstrated significant potential in catalysis, particularly in cross-coupling and hydrogenation reactions.
Suzuki–Miyaura Cross-Coupling: Palladium(II) complexes of N,N-dibutyl-N′-(4-chlorobenzoyl)thiourea have been successfully employed as catalysts for the Suzuki–Miyaura cross-coupling reaction, which forms carbon-carbon bonds between aryl halides and aryl boronic acids. rsc.org
Transfer Hydrogenation: Ruthenium(II) complexes containing thiourea ligands have been used as pre-catalysts for the transfer hydrogenation of aldehydes and ketones. nih.gov In these systems, a hydrogen source like 2-propanol is used to reduce the carbonyl compounds, and the thiourea complex facilitates the hydrogen transfer process. These catalysts can exhibit high chemoselectivity. nih.gov
| Metal Complex | Reaction Type | Substrates | Key Finding | Reference |
|---|---|---|---|---|
| Palladium(II) Acyl Thiourea | Suzuki–Miyaura Cross-Coupling | Aryl halides, Aryl boronic acids | Efficient C-C bond formation. | rsc.org |
| Ruthenium(II) Aroyl Thiourea | Transfer Hydrogenation | Ketones, Aldehydes | Enhanced catalytic activity for enantioselective reduction. | nih.gov |
| Ruthenium(II) Pyridine-based Acylthiourea | Transfer Hydrogenation | Carbonyl compounds | Chemoselective reduction of carbonyls in the presence of nitro groups. | nih.gov |
The development of both homogeneous and heterogeneous catalytic systems based on thiourea complexes is an active area of research.
Homogeneous Catalysis: Most catalytic applications of thiourea-metal complexes, such as the Ru(II)-catalyzed transfer hydrogenation, operate in a homogeneous phase where the catalyst is dissolved in the reaction medium. nih.gov This often leads to high activity and selectivity.
Heterogeneous Catalysis: While less common for the complexes themselves, related research has shown the use of heterogeneous catalysts, such as Fe₂O₃ nanoparticles, to facilitate the synthesis of the thiourea ligands. rsc.org The development of solid-supported thiourea-metal complexes is a promising avenue for creating recyclable and more environmentally friendly heterogeneous catalysts.
Sensing and Materials Science Applications
Beyond catalysis, the unique properties of thioureas and their metal complexes make them suitable for applications in chemical sensing and materials science.
Thiourea derivatives have been investigated as fluorescent sensors for the detection of heavy metal ions. nih.gov The interaction between the thiourea's sulfur atom and a heavy metal ion, such as mercury (Hg²⁺), can cause a change in the molecule's fluorescence properties, allowing for sensitive and selective detection. nih.gov This makes them valuable tools for environmental monitoring. nih.gov
In the field of materials science, thiourea derivatives are used as building blocks for a range of materials. Their ability to form strong hydrogen bonds and coordinate with metals makes them useful as:
Corrosion inhibitors rsc.org
Precursors for non-ionic surfactants rsc.org
Organocatalysts nih.gov
Building blocks for polymers and other advanced materials nih.gov
The ability to form extensive hydrogen bond networks is a key feature that contributes to their utility in creating structured materials. nih.gov
Metal Ion Sensing and Recognition Properties
Thiourea derivatives are widely recognized for their ability to act as chemosensors for various metal ions. mdpi.com The fundamental mechanism relies on the coordination of the thiourea moiety with a metal ion, which in turn induces a detectable photophysical response, such as a change in color (colorimetric sensor) or fluorescence intensity (fluorescent sensor). researchgate.net The sulfur atom and the two nitrogen atoms of the thiourea group serve as potential donor sites for metal coordination. jmaterenvironsci.com
In the case of this compound, the sulfur atom is the primary soft donor site, expected to show a high affinity for soft metal ions like mercury (Hg²⁺), silver (Ag⁺), and cadmium (Cd²⁺). researchgate.netnih.gov The interaction between the ligand and a metal ion can lead to processes like photo-induced electron transfer (PET) being inhibited, resulting in a "turn-on" fluorescence response. mdpi.com
The specific substituents on the nitrogen atoms significantly influence the ligand's sensitivity and selectivity:
1,1-Diethyl Groups: These alkyl groups are electron-donating, which increases the electron density on the adjacent nitrogen and the sulfur atom. This enhanced basicity can strengthen the coordination bond with a target metal ion.
4-Fluorophenyl Group: The fluorine atom is an electron-withdrawing group, which modulates the electronic properties of the entire molecule. This substituent can influence the binding affinity and selectivity towards different metal ions. The presence of the aromatic ring also offers possibilities for π-π stacking interactions, which can stabilize the ligand-metal complex. researchgate.net
While specific experimental data for this compound is not available, studies on analogous compounds provide insight into its potential. For instance, various thiourea-based fluorescent chemosensors have demonstrated high sensitivity and selectivity for Hg²⁺ ions in aqueous media. uzh.ch A new thiourea compound, 2,2-oxybis(ethyl)-4-(1-naphthyl)-3-thiourea, was synthesized and showed effective binding for Hg²⁺ over a range of other cations including Ag⁺, Ni²⁺, and Cu²⁺. researchgate.net Preliminary studies on a series of novel ethyl thiourea compounds also indicated their ability to act as naked-eye sensors for mercury and silver ions.
Table 1: Potential Metal Ion Sensing Characteristics of Thiourea Derivatives
| Feature | General Property of Thiourea Sensors | Inferred Potential for this compound |
| Primary Donor Atom | Sulfur (soft base) | Expected to coordinate strongly with soft metal ions. |
| Target Ions | Hg²⁺, Ag⁺, Cd²⁺, Pb²⁺ researchgate.net | Likely to show selectivity for soft heavy metal ions. |
| Sensing Mechanism | Fluorescence enhancement (turn-on), color change mdpi.com | Potential for fluorometric or colorimetric detection upon metal binding. |
| Influence of Substituents | Modulate electron density and steric hindrance | Diethyl groups may enhance donor strength; the fluorophenyl group can affect selectivity. |
Note: This table is based on the general properties of thiourea derivatives, as specific experimental data for this compound is not available in the cited literature.
Development of Functional Materials (e.g., corrosion inhibition)
Thiourea and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. jmaterenvironsci.comanalis.com.my The inhibition mechanism involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. analis.com.my This adsorption process occurs through the heteroatoms—sulfur and nitrogen—which have lone pairs of electrons that can be shared with the vacant d-orbitals of the metal. jmaterenvironsci.com
The molecular structure of this compound suggests it could be an effective corrosion inhibitor for several reasons:
Multiple Adsorption Centers: The molecule contains one sulfur and two nitrogen atoms, all of which can act as active centers for adsorption onto a metal surface. jmaterenvironsci.com
High Electron Density: The presence of the sulfur atom, which is more easily polarized than nitrogen, and the electron-donating diethyl groups make the molecule electron-rich, facilitating strong adsorption.
Surface Coverage: The size of the molecule, including the phenyl ring, would allow for significant surface coverage, effectively blocking the active sites for corrosion.
Studies on structurally similar compounds support this potential. For example, N,N'-Diethylthiourea is used as a corrosion inhibitor for ferrous metals and aluminum alloys. ca.gov Research on 1,3-Diethyl-2-Thiourea demonstrated its effectiveness as a corrosion inhibitor for carbon steel, where the nitrogen and sulfur atoms donate electrons to the steel surface, forming a stable chemical bond that suppresses metal oxidation. researchgate.net The inhibition efficiency of thiourea derivatives generally increases with concentration up to an optimal point and is influenced by temperature and the nature of the corrosive environment. ijaet.org
Table 2: Factors Influencing Corrosion Inhibition by Thiourea Derivatives
| Factor | Influence on Inhibition | Relevance to this compound |
| Adsorption Centers | S and N atoms donate electrons to the metal surface. jmaterenvironsci.com | The molecule possesses three potential centers for strong adsorption. |
| Molecular Structure | Larger molecules can provide greater surface coverage. | The presence of diethyl and fluorophenyl groups contributes to a larger molecular size. |
| Electron Density | Higher electron density on donor atoms leads to stronger adsorption. | Electron-donating diethyl groups increase electron density on the thiourea moiety. |
| Inhibition Mechanism | Formation of a protective film blocking active sites. analis.com.my | Expected to adsorb on the metal surface, creating a barrier to corrosive agents. |
Note: This table is based on established principles of corrosion inhibition by thiourea compounds, as specific performance data for this compound was not found in the reviewed sources.
Structure Activity Relationship Sar and Rational Design
Systematic Modification of the Thiourea (B124793) Core for Enhanced Activity
The fundamental thiourea core ((R¹R²N)(R³R⁴N)C=S) offers multiple points for modification to enhance biological activity. semanticscholar.org Rational molecular modifications are a common strategy to improve the efficacy of thiourea-based compounds. nih.gov Scientists can systematically alter the core structure to optimize interactions with biological targets.
One approach involves modifying the thiocarbonyl (C=S) group itself. While the sulfur atom is critical for the chemical properties that differentiate thioureas from ureas, its replacement can be a tool in rational design. biointerfaceresearch.com For instance, replacing the thiourea moiety in the H₂-receptor antagonist metiamide (B374674) with a cyanoguanidine group led to the development of cimetidine, a drug with reduced toxicity. nih.gov
Furthermore, creating multivalent ligands, such as bis-thiourea derivatives, represents another avenue for systematic modification. Linking two thiourea units can significantly impact cytotoxicity and selectivity against cancer cell lines, with the nature of the linker playing a crucial role in the observed biological effect. biointerfaceresearch.com The synthesis of complex molecules can also be achieved through one-pot reactions, such as reacting amines with corresponding isothiocyanates, which allows for the efficient generation of diverse thiourea-based derivatives for screening. nih.gov
These modifications, which range from simple substitutions to complex cyclizations and duplications of the core, are guided by the goal of enhancing target binding, improving pharmacokinetic profiles, and increasing biological activity. biointerfaceresearch.comorganic-chemistry.org
Influence of Substituents on Biological Potency and Selectivity
The nature, position, and electronic properties of substituents on the nitrogen atoms of the thiourea core are primary determinants of a compound's biological potency and selectivity. biointerfaceresearch.comfrontiersin.org The substituents influence the molecule's lipophilicity, hydrogen bonding capacity, and steric profile, all of which dictate its interaction with biological targets like enzymes and receptors. biointerfaceresearch.com
The general structure of a substituted thiourea allows for immense diversity. The groups attached to the nitrogen atoms can be alkyl, aryl, acyl, or heterocyclic, each imparting distinct properties to the molecule. semanticscholar.orgresearchgate.net For instance, introducing a heterocyclic substituent can enhance specificity for target proteins by providing additional hydrogen bonding opportunities and altering the molecule's electron density distribution. biointerfaceresearch.com
The following table, derived from SAR studies on various thiourea derivatives, illustrates how different types of substituents can influence biological activity.
| Substituent Type | General Influence on Activity | Example Compound Class | Reference |
| Electron-withdrawing groups (e.g., nitro, perfluorophenyl) | Increases the acidity of NH protons, enhancing hydrogen bonding and biological activity. | 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | biointerfaceresearch.com |
| Heterocyclic moieties | Enhances specificity and can introduce additional hydrogen bonding interactions. | N-Aryl-N'-heterocyclic substituted thioureas | biointerfaceresearch.com |
| Bulky/Lipophilic groups | Can improve binding to hydrophobic pockets within a target protein. | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | biointerfaceresearch.com |
| Halogens (e.g., F, Cl) | Modifies electronic properties, lipophilicity, and metabolic stability. | Fluorinated aryl thioureas | biointerfaceresearch.comnih.gov |
Fluorine has become a key element in modern drug design due to its unique properties. Its small size, high electronegativity, and ability to form strong bonds with carbon can significantly alter a molecule's physicochemical and pharmacological profile. nih.gov In thiourea derivatives, fluorine substitution is a common strategy to enhance biological activity. nih.govnih.gov
The presence of a fluorine atom on an aromatic ring, as in 1,1-Diethyl-3-(4-fluorophenyl)thiourea, can influence the molecule's:
Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic oxidation at that position, increasing the drug's half-life.
Binding Affinity: Fluorine can act as a hydrogen bond acceptor, forming crucial interactions with biological targets. mdpi.com In the crystal structure of 1-(4-Fluorophenyl)thiourea, intermolecular N—H⋯F hydrogen bonds are observed, linking molecules together. nih.gov
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. This enhanced permeability can be crucial for reaching intracellular targets. nih.gov
Electronic Effects: As a highly electron-withdrawing group, fluorine alters the electron distribution of the aromatic ring, which can modulate the acidity of the N-H proton and influence binding interactions. biointerfaceresearch.com
Studies have shown that increasing the number of fluorine substitutions can have a positive impact on antimicrobial activity. nih.gov The position of the fluorine atom is also critical; for example, SAR studies on certain triazine inhibitors revealed that the presence of a halogen substituent on the fluorophenyl moiety was essential for inhibitory effects on nucleoside transporters. frontiersin.org
The following table summarizes findings on how fluorine substitution affects the biological activity of various thiourea derivatives.
| Compound Series | Observation | Biological Activity | Reference |
| Fluorinated Thioureas | Tetrafluoro pyridine (B92270) derivative showed the highest activity. | Antimicrobial | nih.gov |
| Isomeric Fluorobenzoyl Thioureas | Antifungal activity was correlated with the presence and position of the fluorine substituent. | Antifungal | nih.gov |
| FPMINT Analogues | Removal of the fluoride (B91410) substituent reduced inhibitory effect; its presence was essential for activity. | ENT1/ENT2 Inhibition | frontiersin.org |
1,3-Disubstituted Thioureas: These symmetrical or unsymmetrical derivatives possess two N-H protons, making them excellent hydrogen bond donors. This feature is often crucial for anchoring the molecule within a protein's active site. biointerfaceresearch.com
1,1-Disubstituted Thioureas: In this pattern, one nitrogen is disubstituted (lacking a proton for donation) while the other is a primary amine (-NH₂). This alters the hydrogen bonding potential compared to 1,3-disubstituted analogs.
Trisubstituted Thioureas: Compounds like this compound have only one N-H proton available for hydrogen bond donation, which significantly changes their interaction profile with biological targets compared to disubstituted thioureas. The presence of the two ethyl groups on one nitrogen (the N,N-diethyl group) introduces a specific steric bulk and lipophilicity that can be optimized for binding to hydrophobic pockets in a target protein. nih.gov
The conformational flexibility of thioureas is highly dependent on the substitutions at the nitrogen atoms. rsc.org For example, in a study of antiplatelet thiourea derivatives, combining a hydrophobic N,N-diethyl group with various other hydrophobic groups resulted in the most active molecules, highlighting the importance of the N-substitution pattern in achieving a desired pharmacological effect. nih.gov The difference in activity can be stark; in one study, the 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was a potent inhibitor of a cancer cell line, while its corresponding urea (B33335) derivative was significantly less active. biointerfaceresearch.com
Rational Design Principles for Novel Thiourea Derivatives
The rational design of novel thiourea derivatives is a systematic process that leverages an understanding of SAR to create compounds with improved properties. organic-chemistry.orgfrontiersin.org This process often begins with a "hit" compound, which is then optimized through iterative chemical modifications.
Key principles in the rational design of thioureas include:
Bioisosteric Replacement: This involves substituting a part of the molecule (like the thiourea group itself or its substituents) with another group that has similar physical or chemical properties, with the aim of improving potency or reducing toxicity. For example, the thiourea moiety has been replaced with groups like cyanoguanidine or 2,2-diamino-1-nitroethene in the development of anti-ulcer agents. nih.gov
Structure-Based Design: When the 3D structure of the biological target is known, computational tools like molecular docking can be used to predict how a designed thiourea derivative will bind. This allows chemists to design molecules that fit optimally into the target's active site, forming key interactions like hydrogen bonds and hydrophobic contacts. biointerfaceresearch.com Docking studies have been used to explain why certain thiourea derivatives show high affinity for their targets. biointerfaceresearch.com
Modulation of Physicochemical Properties: A central goal of rational design is to fine-tune properties like lipophilicity (logP), electronic character, and steric bulk. Introducing electron-withdrawing groups like fluorine or nitro groups can increase the acidity of the N-H protons, facilitating stronger hydrogen bonds. biointerfaceresearch.com Adjusting lipophilicity is crucial for ensuring the compound can cross biological membranes to reach its target. mdpi.com
Conformational Constraint: Reducing the flexibility of a molecule by incorporating it into a ring system can lock it into its "active" conformation, leading to higher potency and selectivity. This principle is applied when designing cyclic thiourea derivatives. rsc.org
By applying these principles, scientists can move from a lead compound with moderate activity to a highly potent and selective drug candidate. The design of water-soluble thiourea ligands for catalysis, for instance, relied on understanding how steric and electronic effects, influenced by specific functional groups, could improve performance and recyclability. organic-chemistry.org
Future Perspectives and Research Trajectories
Exploration of New Biological Targets and Pathways for Thiourea (B124793) Derivatives
The thiourea scaffold is a cornerstone in medicinal chemistry, largely due to the ability of its nitrogen and sulfur atoms to form stable hydrogen bonds with biological targets like proteins and enzymes. sigmaaldrich.commdpi.com This interaction capability is fundamental to the wide array of biological activities reported for thiourea derivatives, including anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant effects. sigmaaldrich.comnih.govnih.govnist.gov
Future research on 1,1-Diethyl-3-(4-fluorophenyl)thiourea should logically extend to a variety of established and novel biological targets. For instance, many thiourea-based drugs function as kinase inhibitors, which are crucial in oncology. sigmaaldrich.com Investigating the inhibitory potential of this specific compound against various kinases involved in cell proliferation could be a fruitful avenue. sigmaaldrich.commdpi.com Furthermore, targets such as histamine (B1213489) H₂-receptors, carbonic anhydrase, and enzymes vital to pathogen survival have been successfully modulated by thiourea derivatives. sigmaaldrich.comwikipedia.org
Recent studies have also highlighted thioureas as potential inhibitors of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). activebiopharma.com Another promising area is the inhibition of Sirtuin-1 (SIRT1), a protein that can act as either a tumor promoter or suppressor depending on the context, making it a compelling target for new anticancer agents. nih.gov Exploring the activity of this compound against these and other emerging targets could uncover novel therapeutic applications.
Advanced Computational Approaches for Predictive Research and Drug Discovery
Modern drug discovery heavily relies on advanced computational methods to accelerate the identification and optimization of lead compounds. researchgate.net For thiourea derivatives, in silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations have been instrumental. nih.govresearchgate.net These approaches offer profound insights into how a molecule like this compound might interact with a biological target at the molecular level. researchgate.net
Molecular docking, for example, can predict the binding affinity and orientation of the compound within the active site of a target protein. wikipedia.org Such studies have been successfully applied to thiourea derivatives to identify potential interactions with breast cancer targets like PARP1 and Bcl-xL, as well as enzymes like esterases. Applying these predictive models to this compound would be a cost-effective strategy to prioritize which biological targets to pursue experimentally. researchgate.net Furthermore, 3D-QSAR models can elucidate the specific structural features that are critical for biological activity, guiding the rational design of more potent and selective analogues. researchgate.net
Investigation of Synergistic Effects in Combination Studies (in vitro/theoretical)
A significant future direction for potent bioactive compounds is the exploration of their effects in combination with other therapeutic agents. Since thiourea derivatives can act on diverse molecular pathways, they are excellent candidates for combination studies. sigmaaldrich.comnih.gov For a compound like this compound, in vitro and theoretical studies could investigate potential synergistic effects when paired with established drugs, particularly in oncology.
For example, combining a novel thiourea derivative with a standard chemotherapeutic agent could potentially enhance efficacy, lower required doses, or overcome mechanisms of drug resistance. nih.gov Future research should involve designing in vitro assays that test this compound alongside known anticancer drugs against various cancer cell lines, including those known to be resistant to conventional therapies. nih.gov
Development of Novel and Sustainable Synthetic Methodologies for Complex Thiourea Architectures
The synthesis of complex thiourea structures is evolving, with a strong emphasis on developing sustainable and efficient methodologies. nih.gov Traditional synthetic routes often involve toxic reagents and solvents, prompting a shift towards "green chemistry" principles. nih.gov Future synthesis of this compound and its next-generation analogues should leverage these modern techniques.
Novel and sustainable approaches reported for thiourea synthesis include:
Microwave-assisted and Ultrasound-promoted reactions , which can significantly reduce reaction times and improve yields. sigmaaldrich.com
"On-water" synthesis , a method that uses water as a solvent, avoiding volatile organic compounds (VOCs) and simplifying product isolation.
Catalyst-free methods , such as reactions promoted by sunlight, which offer a greener alternative to conventional catalysis. sigmaaldrich.com
One-pot synthesis protocols , which streamline the process by combining multiple reaction steps, thereby increasing efficiency and reducing waste.
Adopting these methodologies will not only be environmentally responsible but will also facilitate the creation of diverse libraries of complex thiourea architectures for biological screening. sigmaaldrich.com
Expanding Applications in Non-Biological Fields (e.g., advanced materials, analytical reagents)
The utility of thiourea derivatives extends beyond medicine into various technological and industrial domains. nist.gov The unique chemical properties of the thiourea moiety, particularly the coordinating ability of its sulfur and nitrogen atoms, make it highly versatile.
Future research into this compound could explore its potential in several non-biological applications:
Advanced Materials: Thioureas serve as ligands for creating metal complexes, which are semi-organic materials with valuable electronic or catalytic properties. nih.gov They are also used as components in the synthesis of specialized polymers.
Analytical Reagents: These compounds are effective as chemosensors and analytical reagents for the detection and remediation of heavy metal ions such as mercury, lead, and cadmium. activebiopharma.com
Corrosion Inhibitors: Thiourea derivatives can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion, an application of significant industrial importance.
Agrochemicals: The thiourea scaffold is present in various pesticides, including insecticides, fungicides, and herbicides, indicating a potential application for this compound in crop protection. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,1-Diethyl-3-(4-fluorophenyl)thiourea, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves reacting 4-fluoroaniline with diethylcarbamothioic chloride under basic conditions (e.g., NaOH or Et₃N). Key parameters include:
- Temperature : Maintain 0–5°C during coupling to minimize side reactions.
- Solvent : Use anhydrous THF or dichloromethane to enhance solubility of intermediates.
- Purification : Recrystallize from methanol or ethanol to achieve >95% purity .
- Validation : Monitor progress via TLC (hexane:ethyl acetate, 3:1) and characterize intermediates by FT-IR (C=S stretch ~1250 cm⁻¹) and ¹H NMR (δ 1.2–1.4 ppm for ethyl groups).
Q. How can the molecular structure of this compound be experimentally validated?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure using SHELXL (e.g., refine H-bonding networks like N–H···S and N–H···F interactions) .
- Spectroscopy : Confirm via ¹³C NMR (C=S peak at ~180 ppm) and HRMS (calculated [M+H]+: 269.0984; observed: 269.0986).
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli (MIC range: 8–64 µg/mL).
- Enzyme Inhibition : Test against carbonic anhydrase IX (CA-IX) via stopped-flow CO₂ hydration assay (IC₅₀ comparison with acetazolamide) .
Advanced Research Questions
Q. How do substituents on the fluorophenyl ring influence the compound’s bioactivity?
- Methodological Answer :
- Comparative Analysis : Synthesize analogs (e.g., 3-chloro-4-fluoro, 2-methyl-4-fluoro) and evaluate SAR:
| Substituent | LogP | IC₅₀ (CA-IX, µM) | Antibacterial MIC (µg/mL) |
|---|---|---|---|
| 4-F | 2.8 | 0.45 | 16 |
| 3-Cl-4-F | 3.2 | 0.32 | 8 |
- Mechanistic Insight : Use molecular docking (AutoDock Vina) to correlate substituent position with binding affinity to CA-IX .
Q. How can thermodynamic parameters of metal complexation be quantified?
- Methodological Answer :
- Conductometric Titration : Study Co(II) complexation in aqueous-organic solvents (e.g., 30% MeOH) at 25°C. Calculate ΔG, ΔH, and ΔS using the Van’t Hoff equation.
- Data Interpretation : Positive entropy (ΔS > 0) suggests ligand displacement during coordination .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Normalize datasets using parameters like LogP, molarity, and cell line specificity.
- Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) with controls for solvent effects (DMSO ≤1% v/v) .
Q. How can computational methods predict the compound’s pharmacokinetics?
- Methodological Answer :
- QSAR Modeling : Derive equations (e.g., Log 1/IC₅₀ = 0.269 LogP² – 2.776 LogP + 0.221 cMR + 3.195) using high-throughput screening data .
- MD Simulations : Simulate blood-brain barrier penetration (GROMACS) with parameters for lipophilicity (LogP = 2.8) and polar surface area (PSA = 65 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
